2-(diethylamino)-N-[4-[2-[4-[[2-(diethylamino)acetyl]amino]-3,5-dimethylphenyl]propan-2-yl]-2,6-dimethylphenyl]acetamide
Description
2-(diethylamino)-N-[4-[2-[4-[[2-(diethylamino)acetyl]amino]-3,5-dimethylphenyl]propan-2-yl]-2,6-dimethylphenyl]acetamide is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its intricate molecular structure, which includes multiple functional groups that contribute to its unique chemical properties and reactivity.
Properties
IUPAC Name |
2-(diethylamino)-N-[4-[2-[4-[[2-(diethylamino)acetyl]amino]-3,5-dimethylphenyl]propan-2-yl]-2,6-dimethylphenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H48N4O2/c1-11-34(12-2)19-27(36)32-29-21(5)15-25(16-22(29)6)31(9,10)26-17-23(7)30(24(8)18-26)33-28(37)20-35(13-3)14-4/h15-18H,11-14,19-20H2,1-10H3,(H,32,36)(H,33,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVXULJIETUICAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(=O)NC1=C(C=C(C=C1C)C(C)(C)C2=CC(=C(C(=C2)C)NC(=O)CN(CC)CC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H48N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(diethylamino)-N-[4-[2-[4-[[2-(diethylamino)acetyl]amino]-3,5-dimethylphenyl]propan-2-yl]-2,6-dimethylphenyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Amidation Reactions: The formation of amide bonds through the reaction of carboxylic acids or their derivatives with amines.
Alkylation Reactions:
Aromatic Substitution Reactions: The substitution of hydrogen atoms on aromatic rings with functional groups such as nitro, amino, or alkyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield, purity, and cost-effectiveness. Key considerations include the selection of appropriate solvents, catalysts, and reaction conditions to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
2-(diethylamino)-N-[4-[2-[4-[[2-(diethylamino)acetyl]amino]-3,5-dimethylphenyl]propan-2-yl]-2,6-dimethylphenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as hydrogen or metal hydrides.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(diethylamino)-N-[4-[2-[4-[[2-(diethylamino)acetyl]amino]-3,5-dimethylphenyl]propan-2-yl]-2,6-dimethylphenyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis, facilitating the formation of complex molecules.
Biology: Employed in biochemical assays and studies to investigate enzyme activity, protein interactions, and cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a drug candidate for treating various diseases.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(diethylamino)-N-[4-[2-[4-[[2-(diethylamino)acetyl]amino]-3,5-dimethylphenyl]propan-2-yl]-2,6-dimethylphenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(diethylamino)-N-[4-[2-[4-[[2-(diethylamino)acetyl]amino]-3,5-dimethylphenyl]propan-2-yl]-2,6-dimethylphenyl]acetamide include:
2-(diethylamino)ethanethiol: Used in deprotection reactions of aromatic methyl ethers.
2-(diethylamino)ethyl 4-aminobenzoate hydrochloride: Known for its applications in local anesthetics.
1-diethylamino-2-propanol: Utilized in various organic synthesis reactions.
Uniqueness
What sets this compound apart is its unique combination of functional groups and structural complexity, which confer specific reactivity and biological activity. This makes it a valuable compound for targeted applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
